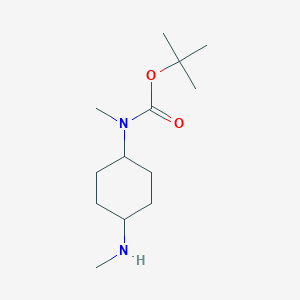

tert-Butyl methyl(4-(methylamino)cyclohexyl)carbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

tert-Butyl methyl(4-(methylamino)cyclohexyl)carbamate is a chemical compound with the molecular formula C13H26N2O2. It is known for its applications in various fields of scientific research, including chemistry, biology, medicine, and industry. The compound is characterized by its unique structure, which includes a tert-butyl group, a methylamino group, and a cyclohexylcarbamate moiety.

Métodos De Preparación

The synthesis of tert-Butyl methyl(4-(methylamino)cyclohexyl)carbamate typically involves the reaction of tert-butyl chloroformate with 4-(methylamino)cyclohexanol in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Análisis De Reacciones Químicas

tert-Butyl methyl(4-(methylamino)cyclohexyl)carbamate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group or the methylamino group is replaced by other functional groups.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and acetonitrile, as well as catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.

Aplicaciones Científicas De Investigación

The biological activity of tert-Butyl methyl(4-(methylamino)cyclohexyl)carbamate is primarily linked to its interactions with enzymes and receptors:

- Enzyme Interaction : The carbamate group can form covalent bonds with active sites on enzymes, potentially leading to inhibition or activation of their functions.

- Receptor Modulation : The methylamino group enhances the compound's ability to interact with various receptor sites, influencing signaling pathways within cells .

Neuropharmacological Applications

Research indicates that this compound may have neuroprotective properties. For instance, studies have shown:

- Neuroprotective Effects : In vitro studies demonstrated that the compound could reduce oxidative stress markers and inflammation in astrocytes exposed to amyloid beta, suggesting its potential as a treatment for Alzheimer's disease .

- In Vivo Efficacy : Animal models have shown moderate protective effects against cognitive decline induced by scopolamine. However, bioavailability issues were noted, indicating the need for further optimization for therapeutic use .

Anti-inflammatory Activity

A series of derivatives related to this compound have been synthesized and tested for anti-inflammatory activity. For example:

- Synthesis and Testing : Compounds derived from tert-butyl 2-amino phenylcarbamate exhibited promising anti-inflammatory effects in vivo, comparable to the standard drug indomethacin . The percentage of inhibition ranged from 39% to 54% within 9 to 12 hours post-administration.

Pharmacokinetics

Pharmacokinetic studies highlight the compound's distribution and metabolism:

- Volume of Distribution : It penetrates tissues beyond the vasculature but exhibits moderate clearance from the bloodstream, with a relatively short half-life (approximately 1.8 hours) .

- Bioavailability Challenges : Low bioavailability following intramuscular administration was observed due to poor solubility and release from the injection site .

Comparative Analysis of Biological Activities

The following table summarizes the biological activities of this compound compared to similar compounds:

| Property | This compound | Similar Compounds |

|---|---|---|

| Neuroprotective Effects | Moderate efficacy against cognitive decline | Varies by compound |

| Anti-inflammatory Activity | Significant inhibition (39%-54%) | Comparable to indomethacin |

| Enzyme Interaction | Covalent bond formation with active sites | Varies by compound |

| Receptor Modulation | Influences neurotransmitter systems | Varies by compound |

Mecanismo De Acción

The mechanism of action of tert-Butyl methyl(4-(methylamino)cyclohexyl)carbamate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context of its use and the biological system being studied.

Comparación Con Compuestos Similares

tert-Butyl methyl(4-(methylamino)cyclohexyl)carbamate can be compared with other similar compounds, such as:

tert-Butyl (4-aminocyclohexyl)carbamate: This compound has a similar structure but lacks the methylamino group.

tert-Butyl (4-hydroxycyclohexyl)carbamate: This compound has a hydroxyl group instead of the methylamino group.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Actividad Biológica

tert-Butyl methyl(4-(methylamino)cyclohexyl)carbamate is a synthetic compound that has garnered interest in biological research due to its potential pharmacological applications. This article explores the compound's biological activity, focusing on its mechanisms of action, enzyme interactions, receptor binding, and potential therapeutic uses.

Chemical Structure and Properties

The compound features a tert-butyl group attached to a cyclohexyl ring , which is further substituted with a methylamino group and a carbamate moiety . This unique combination of functional groups allows for significant versatility in biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C12H23N2O2 |

| Molecular Weight | 225.33 g/mol |

| Solubility | Moderate in organic solvents |

The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors:

- Enzyme Interaction : The carbamate group can form covalent bonds with active sites of enzymes, potentially leading to inhibition or activation of their activity. This property is significant for designing irreversible enzyme inhibitors.

- Receptor Binding : The methylamino group may modulate receptor interactions, influencing various signaling pathways. This suggests potential applications in drug design aimed at modulating receptor activity.

Enzyme Activity Studies

Research indicates that this compound has been studied for its effects on enzyme activity. Key findings include:

- Inhibition Studies : The compound demonstrated varying degrees of inhibition against specific enzymes, suggesting potential use as an enzyme inhibitor in therapeutic contexts.

- Binding Affinity : Studies investigating the binding affinity of the compound to various enzymes revealed promising results, indicating that modifications to its structure could enhance selectivity and potency.

Case Studies

- Central Nervous System Applications : Due to its structural properties, the compound has been investigated for potential applications in developing drugs targeting the central nervous system (CNS). Initial studies suggest it may influence neurotransmitter systems, warranting further investigation.

- Pharmacokinetic Profiles : Preliminary pharmacokinetic studies indicate that the compound has moderate tissue penetration and a relatively short half-life, which may affect its efficacy in vivo. Further studies are needed to optimize dosing regimens.

Research Findings Summary

| Study Focus | Findings |

|---|---|

| Enzyme Inhibition | Moderate inhibition observed |

| Receptor Interaction | Potential modulation of signaling |

| CNS Targeting Potential | Promising initial results |

| Pharmacokinetics | Moderate clearance; short half-life |

Propiedades

IUPAC Name |

tert-butyl N-methyl-N-[4-(methylamino)cyclohexyl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26N2O2/c1-13(2,3)17-12(16)15(5)11-8-6-10(14-4)7-9-11/h10-11,14H,6-9H2,1-5H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXCMOYRSKKQIHL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)C1CCC(CC1)NC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.